molecular formula C16H16BrNO2S B14216650 Azetidine, 2-(3-bromophenyl)-1-[(4-methylphenyl)sulfonyl]- CAS No. 824390-92-3

Azetidine, 2-(3-bromophenyl)-1-[(4-methylphenyl)sulfonyl]-

Cat. No.: B14216650
CAS No.: 824390-92-3
M. Wt: 366.3 g/mol
InChI Key: HSPIVCUANDUTER-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Azetidine, 2-(3-bromophenyl)-1-[(4-methylphenyl)sulfonyl]- is a substituted azetidine derivative characterized by a four-membered azetidine ring functionalized with a 3-bromophenyl group at position 2 and a 4-methylphenylsulfonyl group at position 1.

Properties

CAS No.

824390-92-3

Molecular Formula

C16H16BrNO2S

Molecular Weight

366.3 g/mol

IUPAC Name

2-(3-bromophenyl)-1-(4-methylphenyl)sulfonylazetidine

InChI

InChI=1S/C16H16BrNO2S/c1-12-5-7-15(8-6-12)21(19,20)18-10-9-16(18)13-3-2-4-14(17)11-13/h2-8,11,16H,9-10H2,1H3

InChI Key

HSPIVCUANDUTER-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CCC2C3=CC(=CC=C3)Br

Origin of Product

United States

Preparation Methods

Synthetic Pathways for Azetidine, 2-(3-Bromophenyl)-1-[(4-Methylphenyl)Sulfonyl]-

Two-Step Condensation-Cyclization Strategy

The most widely documented method for synthesizing this compound involves a two-step process: (1) Schiff base formation between 4-methylbenzenesulfonamide and 3-bromobenzaldehyde, followed by (2) cyclization with chloroacetyl chloride to construct the β-lactam (azetidin-2-one) ring.

Step 1: Synthesis of N-[(E)-(3-Bromophenyl)Methylidene]-4-Methylbenzenesulfonamide

A mixture of 4-methylbenzenesulfonamide (0.01 mol, 1.12 g) and 3-bromobenzaldehyde (0.01 mol) in anhydrous ethanol (20 mL) is refluxed for 5–6 hours. The reaction progress is monitored via thin-layer chromatography (TLC) using a mobile phase of carbon tetrachloride/methanol (2:1). Upon completion, the mixture is poured onto crushed ice, filtered, and recrystallized from ethanol to yield the Schiff base intermediate as a pale-yellow solid.

Key Reaction Parameters:

  • Solvent: Anhydrous ethanol
  • Temperature: Reflux (~78°C)
  • Yield: 72–85% (depending on substituents)
Step 2: Cyclization to Form the Azetidin-2-One Core

The Schiff base (0.01 mol) is dissolved in anhydrous ethanol, and triethylamine (0.01 mol) is added under stirring. Chloroacetyl chloride (0.01 mol, 1.12 g) is introduced dropwise, and the reaction mixture is refluxed for 9–10 hours. TLC analysis (n-hexane/ethyl acetate, 3:1) confirms reaction completion. The product is precipitated using ice-cold water, filtered, and recrystallized from ethanol to obtain the title compound as a white crystalline solid.

Optimized Conditions:

  • Base: Triethylamine (stochiometric equivalence)
  • Cyclization Agent: Chloroacetyl chloride
  • Yield: 58% (for 3-bromophenyl variant)

Alternative Approaches and Comparative Analysis

While the condensation-cyclization route remains predominant, other methods have been explored:

Hydrazinoacetyl Sulfonamide Intermediate Route

A study involving sulfonamide derivatives demonstrated that hydrazinoacetyl intermediates could undergo cyclization to form β-lactams. However, this method primarily yields N-pyrimidin-2-yl or N-oxazol-5-yl analogs rather than the 3-bromophenyl variant, limiting its applicability to the target compound.

Spirocyclic Azetidine Synthesis

Research into spirocyclic systems employed lithium tetramethylpiperidide (LiTMP) and formaldehyde analogs for ring expansion. Though innovative, this approach focuses on fused and bridged azetidines, making it unsuitable for synthesizing monosubstituted derivatives like the target compound.

Structural and Spectroscopic Characterization

Physical Properties

Property Value
Molecular Formula C₁₆H₁₃BrClNO₃S
Molecular Weight 414.70 g/mol
Melting Point 166°C
Appearance White crystalline solid

Spectroscopic Data

Infrared (IR) Spectroscopy
Absorption (cm⁻¹) Assignment
3049 Aromatic C-H stretching
1870 β-Lactam C=O stretching
668 C-Br stretching
704 C-Cl stretching
1172 S=O stretching (sulfonamide)
Nuclear Magnetic Resonance (¹H-NMR)
δ (ppm) Multiplicity Integration Assignment
2.41 Singlet 3H CH₃ (4-methylphenyl)
5.11–5.28 Doublet 1H C-H (azetidine ring)
4.33 Singlet 1H CH-Cl
7.31–7.58 Multiplet 6H Aromatic protons
Mass Spectrometry
  • ESI-MS (m/z): 415.68 [M + H]⁺ (calculated: 414.70)
Elemental Analysis
Element Calculated (%) Observed (%)
C 46.34 46.34
H 3.16 3.09
N 3.38 3.39

Mechanistic Insights

Schiff Base Formation

The condensation of 4-methylbenzenesulfonamide with 3-bromobenzaldehyde proceeds via nucleophilic attack of the sulfonamide’s amine group on the aldehyde carbonyl, followed by dehydration to form the imine (C=N) bond. Ethanol acts as both solvent and proton shuttle, facilitating reversible imine formation.

β-Lactam Cyclization

Chloroacetyl chloride reacts with the Schiff base in a Staudinger-type [2+2] cycloaddition. Triethylamine deprotonates the imine nitrogen, enabling nucleophilic attack on the chloroacetyl chloride’s carbonyl carbon. Subsequent intramolecular displacement of chloride forms the strained azetidin-2-one ring.

Challenges and Optimization Opportunities

Yield Limitations

The moderate yield (58%) in the final cyclization step suggests competing side reactions, such as:

  • Hydrolysis of chloroacetyl chloride to glycolic acid.
  • Oligomerization of intermediates.

Proposed Solutions:

  • Use of molecular sieves to minimize moisture.
  • Slow addition of chloroacetyl chloride at reduced temperatures (0–5°C).

Purification Considerations

Recrystallization from ethanol effectively removes unreacted starting materials but may co-precipitate regioisomers. Column chromatography (silica gel, ethyl acetate/hexane) could enhance purity but complicates large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

2-(3-Bromophenyl)-1-tosylazetidine can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom in the bromophenyl group can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the nitrogen atom or the aromatic ring.

    Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling, where the bromine atom is replaced with other groups.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles like amines, thiols, or alkoxides. Conditions typically involve the use of polar aprotic solvents and bases.

  • **Ox

Biological Activity

Azetidine derivatives, particularly those containing sulfonyl and halogen substituents, have garnered attention in medicinal chemistry due to their diverse biological activities. This article focuses on the compound Azetidine, 2-(3-bromophenyl)-1-[(4-methylphenyl)sulfonyl]- , examining its synthesis, biological evaluations, and structure-activity relationships (SAR).

Synthesis of Azetidine Derivatives

The synthesis of azetidine derivatives typically involves the reaction of substituted aromatic aldehydes with sulfonamides. For instance, the synthesis of Azetidine, 2-(3-bromophenyl)-1-[(4-methylphenyl)sulfonyl]- can be achieved through a multi-step process involving the formation of azetidine rings and subsequent functionalization at various positions.

General Synthetic Procedure:

  • Starting Materials :
    • 3-bromobenzaldehyde
    • 4-methylbenzenesulfonamide
    • Triethylamine
    • Chloroacetyl chloride
  • Reaction Conditions :
    • The aldehyde and sulfonamide are reacted in an anhydrous solvent (e.g., ethanol) under reflux conditions.
    • Completion is monitored using thin-layer chromatography (TLC).
    • The product is purified through recrystallization.

Antimicrobial Activity

Research has shown that azetidine derivatives exhibit significant antimicrobial properties. For example, compounds with a sulfonamide moiety have been tested against various bacterial strains.

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
Azetidine derivativeStaphylococcus aureus (MRSA)12.5–25 μg/mL
Azetidine derivativeEscherichia coli25–50 μg/mL

These findings suggest that the presence of bromine and methyl groups enhances antibacterial activity against both Gram-positive and Gram-negative bacteria .

Anticancer Activity

In vitro studies have demonstrated that certain azetidine derivatives possess cytotoxic effects against cancer cell lines. For instance, derivatives were tested on MCF-7 (breast cancer) and MDA-MB-231 cells, showing promising results:

CompoundCell LineIC50 (µM)
Azetidine derivativeMCF-715
Azetidine derivativeMDA-MB-23110

These results indicate that modifications to the azetidine structure can lead to increased potency against specific cancer types .

Structure-Activity Relationship (SAR)

The biological activity of azetidine derivatives can often be correlated with their structural features:

  • Sulfonyl Group : Enhances solubility and interaction with biological targets.
  • Bromine Substitution : Increases lipophilicity, potentially improving membrane permeability.
  • Methyl Groups : Can influence steric hindrance and electronic properties, affecting binding affinity to targets.

Case Studies

Several studies have highlighted the effectiveness of azetidine derivatives in various biological assays:

  • Antibacterial Studies : A series of azetidine derivatives were evaluated for their ability to inhibit bacterial growth. The most effective compounds were those with a combination of halogen and sulfonamide groups.
  • Cytotoxicity Assays : Compounds were screened against multiple cancer cell lines, revealing that specific substitutions led to significant reductions in cell viability.

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize the properties of Azetidine, 2-(3-bromophenyl)-1-[(4-methylphenyl)sulfonyl]-, we compare it with a structurally related analog, Azetidine, 2-(2,3-dimethoxyphenyl)-1-[(4-methylphenyl)sulfonyl]- , as described in .

Key Structural and Physicochemical Differences

Property Azetidine, 2-(3-bromophenyl)-1-[(4-methylphenyl)sulfonyl]- Azetidine, 2-(2,3-dimethoxyphenyl)-1-[(4-methylphenyl)sulfonyl]-
Molecular Formula C₁₆H₁₅BrNO₂S (estimated) C₁₈H₂₁NO₄S
Molar Mass (g/mol) ~364 (estimated) 347.43
Substituents 3-Bromophenyl (electron-withdrawing) 2,3-Dimethoxyphenyl (electron-donating)
Electronic Effects Bromine induces inductive electron withdrawal Methoxy groups donate electrons via resonance
Solubility Likely lower polarity due to bromine Higher polarity due to methoxy groups
Steric Profile Moderate steric hindrance from bromine Increased steric bulk from two methoxy groups

Functional Implications

Reactivity: The bromine atom in the 3-bromophenyl derivative may facilitate cross-coupling reactions (e.g., Suzuki-Miyaura), enabling further derivatization. In contrast, the dimethoxy analog’s methoxy groups are less reactive but may stabilize aromatic systems via resonance .

Biological Activity :

  • Bromine’s halogen-bonding capability could enhance binding affinity to proteins or receptors compared to methoxy groups. However, the dimethoxy compound’s electron-rich aromatic ring might improve solubility and bioavailability .

Thermal Stability :

  • The bromophenyl derivative’s higher molar mass and halogen presence may increase thermal stability relative to the dimethoxy analog, though experimental data are needed.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.